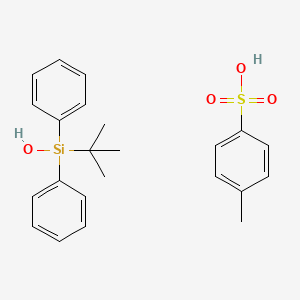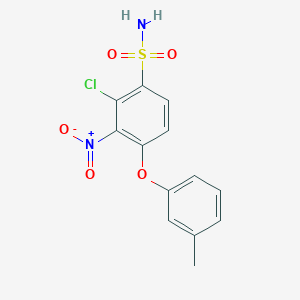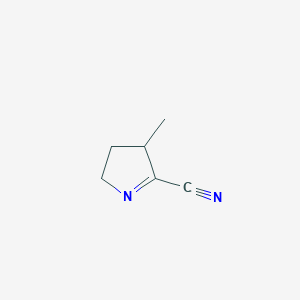
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane is a chemical compound characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to a 1,4,7-thiadiazonane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane typically involves the reaction of 1,4,7-thiadiazonane with 4-methylbenzene-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols can replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazonane ring.
Reduction: Reduced forms of the sulfonyl groups, potentially leading to thiadiazonane derivatives with different functional groups.
Substitution: Products where the sulfonyl groups are replaced by nucleophiles, resulting in new functionalized thiadiazonane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane involves its interaction with molecular targets and pathways within biological systems. The sulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The thiadiazonane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Bis(iodomethyl)-6-[(4-methylbenzene-1-sulfonyl)oxy]-1,3-dioxepan-5-yl 4-methylbenzene-1-sulfonate
Uniqueness
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane is unique due to its specific structural arrangement, which includes the thiadiazonane ring and the presence of two 4-methylbenzene-1-sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88204-13-1 |
|---|---|
Molekularformel |
C20H26N2O4S3 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
4,7-bis-(4-methylphenyl)sulfonyl-1,4,7-thiadiazonane |
InChI |
InChI=1S/C20H26N2O4S3/c1-17-3-7-19(8-4-17)28(23,24)21-11-12-22(14-16-27-15-13-21)29(25,26)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 |
InChI-Schlüssel |
NWSFUPUKNHVFAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCSCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
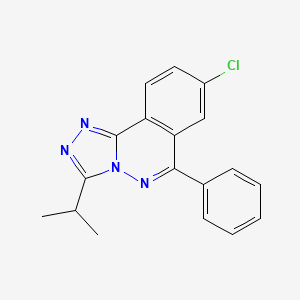
![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)


![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)
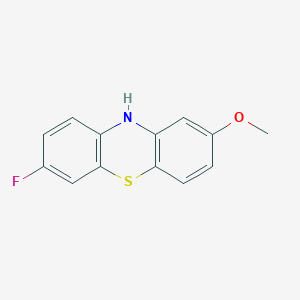

![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)
